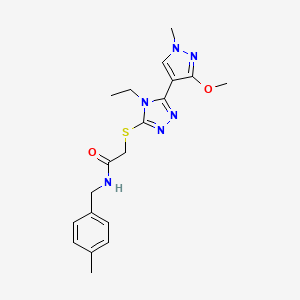

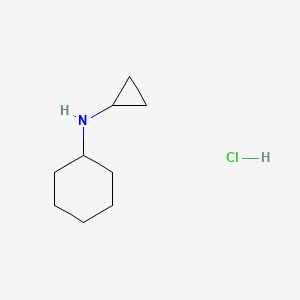

![molecular formula C21H25N7O2 B3018969 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923673-39-6](/img/structure/B3018969.png)

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex molecule that appears to be related to the class of compounds known as isoquinolines, which are of significant interest due to their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the isoquinoline moiety and the presence of a dione structure.

Synthesis Analysis

The synthesis of related compounds involves the Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquinoline derivatives. According to the first paper, 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones were prepared using an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound of interest likely contains additional fused rings, given the triazinopurine moiety, which would contribute to its complexity and potential biological activity. The presence of multiple substituents, such as methyl groups and a dione functionality, would influence the molecule's electronic distribution and steric properties.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including substitutions and redox reactions, depending on the functional groups present. The papers do not provide specific reactions for the exact compound, but the synthesis paper suggests that the protecting groups on the nitrogen can be modified under certain conditions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of a dione could suggest potential for hydrogen bonding, while the multiple ring systems could contribute to a rigid structure with specific conformational properties. The lipophilicity of the compound would be affected by the substituents present, as indicated in the second paper, where lipophilicity correlated with cytotoxicity for certain isoquinoline derivatives .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with structures similar to the query compound have been synthesized and tested for various biological activities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. These findings suggest the potential for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antiviral Activity

Research on quinazoline derivatives, such as the synthesis of novel quinazoline derivatives with antimicrobial activity, indicates the potential of these compounds in developing new antimicrobial agents. The reactions involved in creating these compounds and their biological screenings against gram-positive and gram-negative bacteria highlight the versatility of quinazoline scaffolds in medicinal chemistry (El-hashash et al., 2011).

Fluorescence and Chemical Reactivity

Studies on cyanuric chloride derivatives, including their synthesis, characterization, and fluorescence properties, provide insights into the potential applications of these compounds in fluorescent materials or markers. The detailed characterization of these compounds, including their enhanced fluorescent performance affected by solvents, suggests their utility in chemical sensing and materials science (Zhang Ke-da, 2008).

Anticancer and Antitumor Activity

The synthesis and evaluation of purine derivatives for anticancer and antitumor activities demonstrate the potential of such compounds in oncological research. For example, the synthesis of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents and their biological evaluation against human cell lines offer a foundation for developing new anticancer drugs (Al-Romaizan et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-14-12-27-17-18(24(2)21(30)25(3)19(17)29)22-20(27)28(23-14)11-10-26-9-8-15-6-4-5-7-16(15)13-26/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILCYGTYWSGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)

![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)